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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the precise

characterization of molecular structures is paramount. 4-Methyl-2-nitrophenol (C₇H₇NO₃), a

key intermediate in the synthesis of various dyes, agrochemicals, and pharmaceuticals,

presents a compelling case for the power of modern spectroscopic techniques. Its nuanced

structure, featuring a substituted aromatic ring with hydroxyl, methyl, and nitro functional

groups, gives rise to a unique spectroscopic fingerprint. This guide, intended for researchers

and professionals in the chemical sciences, provides an in-depth exploration of the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 4-Methyl-2-
nitrophenol. Beyond a mere presentation of data, this document delves into the causal

relationships between molecular structure and spectral output, offering field-proven insights into

experimental design and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Proton and Carbon Skeleton
NMR spectroscopy serves as a powerful tool for elucidating the precise arrangement of atoms

within a molecule. For 4-Methyl-2-nitrophenol, both ¹H and ¹³C NMR provide invaluable

information about its structural integrity and the electronic environment of each nucleus.
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¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Methyl-2-nitrophenol, typically recorded in a deuterated solvent

like chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), reveals distinct signals for the

aromatic protons, the methyl group protons, and the hydroxyl proton.

Table 1: ¹H NMR Spectral Data of 4-Methyl-2-nitrophenol

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.5 Broad Singlet 1H -OH

~7.9 d 1H H-3

~7.2 dd 1H H-5

~6.9 d 1H H-6

~2.3 s 3H -CH₃

Interpretation of the ¹H NMR Spectrum:

The downfield chemical shift of the hydroxyl proton (~10.5 ppm) is a characteristic feature of

phenols, further deshielded by intramolecular hydrogen bonding with the adjacent nitro group.

The aromatic region displays a splitting pattern consistent with a 1,2,4-trisubstituted benzene

ring. The doublet at approximately 7.9 ppm is assigned to the proton at position 3, which is

deshielded by the adjacent electron-withdrawing nitro group. The doublet of doublets at ~7.2

ppm corresponds to the proton at position 5, coupled to both H-3 and H-6. The doublet at ~6.9

ppm is assigned to the proton at position 6. The singlet at approximately 2.3 ppm with an

integration of 3H is unequivocally assigned to the methyl group protons.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a snapshot of the carbon framework of 4-
Methyl-2-nitrophenol.

Table 2: ¹³C NMR Spectral Data of 4-Methyl-2-nitrophenol[1]
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Chemical Shift (δ) ppm Assignment

~155 C-1 (C-OH)

~138 C-2 (C-NO₂)

~135 C-4 (C-CH₃)

~127 C-5

~125 C-3

~119 C-6

~20 -CH₃

Interpretation of the ¹³C NMR Spectrum:

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the

substituents. The carbon bearing the hydroxyl group (C-1) appears at a downfield chemical

shift of around 155 ppm. The carbon attached to the electron-withdrawing nitro group (C-2) is

also significantly deshielded, appearing at approximately 138 ppm. The remaining aromatic

carbons exhibit chemical shifts in the range of 119-135 ppm. The upfield signal at around 20

ppm is characteristic of the methyl group carbon.

Experimental Protocol for NMR Spectroscopy
A robust protocol for acquiring high-quality NMR spectra of 4-Methyl-2-nitrophenol is crucial

for accurate structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Weigh approximately 10-20 mg of 4-Methyl-2-nitrophenol and dissolve it in approximately

0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent

can influence the chemical shift of the labile hydroxyl proton.[2]

Transfer the solution to a clean, dry 5 mm NMR tube.
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If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), for

chemical shift referencing.

Data Acquisition:

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon,

improving signal-to-noise and simplifying the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the

functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 4-Methyl-2-nitrophenol

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3200-3600 (broad) O-H stretch Phenolic -OH

3000-3100 C-H stretch Aromatic

2850-2960 C-H stretch Methyl (-CH₃)

~1620, ~1580 C=C stretch Aromatic Ring

~1530 N-O asymmetric stretch Nitro (-NO₂)

~1340 N-O symmetric stretch Nitro (-NO₂)

~1260 C-O stretch Phenolic

Interpretation of the IR Spectrum:
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The IR spectrum of 4-Methyl-2-nitrophenol is characterized by several key absorption bands.

A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the

phenolic hydroxyl group, with the broadening resulting from hydrogen bonding. The absorptions

in the 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ regions are attributed to the C-H stretching

vibrations of the aromatic ring and the methyl group, respectively. The presence of the nitro

group is confirmed by two strong absorption bands: the asymmetric N-O stretch at

approximately 1530 cm⁻¹ and the symmetric N-O stretch at around 1340 cm⁻¹. The aromatic

C=C stretching vibrations are observed at approximately 1620 cm⁻¹ and 1580 cm⁻¹, while the

C-O stretching of the phenol appears around 1260 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy (KBr
Pellet Method)
The solid nature of 4-Methyl-2-nitrophenol at room temperature makes the potassium

bromide (KBr) pellet method a suitable technique for IR analysis.[3][4][5]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

Thoroughly grind a small amount (1-2 mg) of 4-Methyl-2-nitrophenol with approximately

100-200 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle. This

ensures a homogenous mixture and reduces particle size to minimize scattering of the IR

beam.

Place the mixture into a pellet-pressing die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
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The final spectrum is typically presented as transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the

molecular weight and structural features of a compound by analyzing the mass-to-charge ratio

(m/z) of its ions.

Table 4: Mass Spectrometry Data for 4-Methyl-2-nitrophenol[1]

m/z Proposed Fragment

153 [M]⁺ (Molecular Ion)

136 [M - OH]⁺

123 [M - NO]⁺

108 [M - NO₂]⁺

77 [C₆H₅]⁺

Interpretation of the Mass Spectrum:

The mass spectrum of 4-Methyl-2-nitrophenol typically shows a distinct molecular ion peak at

m/z 153, corresponding to the molecular weight of the compound. The fragmentation pattern

provides valuable structural information. Common fragmentation pathways include the loss of

the hydroxyl group (-OH) to give a fragment at m/z 136, the loss of nitric oxide (-NO) resulting

in a peak at m/z 123, and the loss of the nitro group (-NO₂) leading to a fragment at m/z 108.

The presence of a peak at m/z 77 is characteristic of a phenyl cation ([C₆H₅]⁺), indicating the

aromatic nature of the compound.

Key Fragmentation Pathway
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Caption: Primary fragmentation pathway of 4-Methyl-2-nitrophenol in mass spectrometry.

Experimental Protocol for Mass Spectrometry (GC-MS
with Electron Ionization)
Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a common

method for the analysis of volatile and semi-volatile organic compounds like 4-Methyl-2-
nitrophenol.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an

Electron Ionization (EI) source.

Sample Preparation:

Prepare a dilute solution of 4-Methyl-2-nitrophenol in a volatile organic solvent (e.g.,

methanol or dichloromethane).

GC Conditions:

Column: A suitable capillary column, such as a 30 m x 0.25 mm DB-5ms or equivalent.

Injector Temperature: Typically set to 250-280 °C.
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Oven Temperature Program: A temperature gradient is often employed, for example, starting

at 100 °C, holding for 1 minute, then ramping up to 280 °C at a rate of 10-20 °C/min.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: Typically 230 °C.

Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the molecular ion

(e.g., 200).

Conclusion
The comprehensive spectroscopic analysis of 4-Methyl-2-nitrophenol through NMR, IR, and

MS provides a self-validating system for its structural confirmation and purity assessment. Each

technique offers a unique and complementary piece of the molecular puzzle. The ¹H and ¹³C

NMR spectra precisely map the proton and carbon framework, IR spectroscopy confirms the

presence of key functional groups, and mass spectrometry establishes the molecular weight

and reveals characteristic fragmentation patterns. The detailed protocols provided herein serve

as a robust foundation for reproducible and reliable analysis, empowering researchers and

drug development professionals in their pursuit of scientific excellence.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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